3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
This compound features a tetrahydroquinazoline-2,4-dione core linked via an ethyl group to a 3-phenyl-1,2,4-oxadiazole moiety. The ethyl spacer allows conformational flexibility, while the 3-phenyl-1,2,4-oxadiazole contributes aromaticity and π-stacking capabilities, commonly exploited in medicinal chemistry for target binding .
Properties
IUPAC Name |
3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-17-13-8-4-5-9-14(13)19-18(24)22(17)11-10-15-20-16(21-25-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVYXFAPNWDHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity by examining various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure that combines a tetrahydroquinazoline moiety with an oxadiazole group. Its molecular formula is , and it has a molecular weight of approximately 318.36 g/mol. The presence of both the oxadiazole and quinazoline rings is believed to contribute to its diverse biological activities.
Anticancer Properties
Recent studies have demonstrated that derivatives of quinazoline and oxadiazole exhibit significant anticancer properties. For instance, compounds synthesized from these moieties have been tested against various cancer cell lines and shown to inhibit cell proliferation effectively. One study reported that specific derivatives had a GI50 (the concentration required to inhibit cell growth by 50%) as low as 1.16 µM against certain cancer cell lines, comparable to the reference drug Doxorubicin (GI50 = 1.14 µM) .
Table 1: Anticancer Activity of Related Compounds
| Compound | GI50 (µM) | Target Cell Lines |
|---|---|---|
| Doxorubicin | 1.14 | Various |
| Compound IX | 1.16 | Various |
| Compound 9b | 30 nM | Multiple Cancer Lines |
The mechanism underlying the anticancer activity of these compounds often involves the induction of apoptosis in cancer cells. Studies have shown that treatment with these compounds leads to increased levels of active caspases (caspase-3, -8, and -9), cytochrome c release, and upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
In addition to anticancer effects, some derivatives have exhibited antimicrobial properties. For example, compounds containing the oxadiazole moiety have been evaluated for their efficacy against various bacterial strains and fungi. The presence of functional groups in their structure enhances their interaction with microbial targets.
Table 2: Antimicrobial Efficacy
| Compound | Activity | Target Microorganisms |
|---|---|---|
| Oxadiazole Derivative | Moderate | E. coli, S. aureus |
| Quinazoline Derivative | High | C. albicans |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Apoptosis Induction : A study focused on the effects of a related quinazoline derivative on apoptosis in breast cancer cells found significant activation of caspases and morphological changes indicative of programmed cell death .
- Antimicrobial Testing : Another research project tested various oxadiazole derivatives against resistant bacterial strains and found promising results that suggest potential applications in treating infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Compound A : 3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Structural Difference: Replaces the oxadiazole with a methoxyphenylmethyl amino group.
Compound B : 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate
- Structural Difference: Substitutes tetrahydroquinazoline-dione with a quinoline ring linked via methoxy.
- Impact: Quinoline’s planar structure enhances π-π stacking but reduces hydrogen-bonding capacity compared to the dione core. The methoxy linker may decrease flexibility, affecting binding kinetics .
Compound C : 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propionic acid
Functional Group and Substituent Variations
Compound D : 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
- Structural Difference : Replaces tetrahydroquinazoline-dione with isoindole-dione.
Compound E : 2-(2-Oxo-2-phenylethyl)-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~397.4 g/mol | ~383.4 g/mol | ~377.4 g/mol | ~260.3 g/mol |
| logP (Predicted) | ~2.8 | ~2.2 | ~3.1 | ~1.5 |
| Hydrogen Bond Donors | 2 | 3 | 1 | 1 |
| Hydrogen Bond Acceptors | 6 | 5 | 5 | 5 |
Key Observations :
- The target compound’s moderate logP balances lipophilicity (oxadiazole) and polarity (dione), favoring oral bioavailability.
- Compound C’s low logP limits membrane permeability but enhances aqueous solubility .
Preparation Methods
Cyclocondensation of α-Aminoamidines with Carbonyl Derivatives
A widely utilized method for constructing the tetrahydroquinazoline core involves the reaction of α-aminoamidines with cyclic ketones. For example, α-aminoamidines (1a,e) react with diarylidencyclohexanones (2a-d) in pyridine at 100°C for 24 hours, yielding 5,6,7,8-tetrahydroquinazoline derivatives (3a-g) with 47–80% efficiency. This approach benefits from mild conditions and avoids harsh reagents, making it suitable for scale-up.
Reaction Scheme 1:
Alternative Routes via Guanidine Cyclization
Earlier methods employed guanidine hydrochloride and bis-benzylidene cyclohexanones in dimethylformamide (DMF) with sodium hydride, yielding 8-(arylidene)-4-aryl-5,6,7,8-tetrahydroquinazolin-2-ylamines. However, these routes suffer from lower yields (19–28%) and require stoichiometric bases, limiting their practicality.
Preparation of the 3-Phenyl-1,2,4-oxadiazole Moiety
Cyclization of Amidoximes with Carboxylic Acid Derivatives
The 3-phenyl-1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and activated carboxylic acids. For instance, benzamidoxime reacts with acetyl chloride derivatives in the presence of a dehydrating agent (e.g., carbodiimides) to form the oxadiazole ring. Recent patents highlight the use of sodium azide and cyclization agents like thionyl chloride or phosphoryl chloride to enhance reaction efficiency.
Reaction Scheme 2:
Microwave-Assisted Synthesis
Modern approaches employ microwave irradiation to accelerate cyclization, reducing reaction times from hours to minutes. This method improves yields (up to 85%) and minimizes side product formation.
Coupling Strategies for Ethyl-Linked Hybridization
Alkylation of Tetrahydroquinazoline with Oxadiazole-Containing Electrophiles
A direct alkylation strategy involves reacting the tetrahydroquinazoline core with a bromoethyl-oxadiazole derivative. For example, 5-(2-bromoethyl)-3-phenyl-1,2,4-oxadiazole is treated with the tetrahydroquinazoline-dione in the presence of a base (e.g., potassium carbonate) in acetonitrile at reflux. This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid over-alkylation.
Reaction Scheme 3:
Mitsunobu Reaction for Ether Linkage
An alternative approach uses the Mitsunobu reaction to couple hydroxyl-containing intermediates. While this method offers superior regioselectivity, the requirement for expensive reagents (e.g., diethyl azodicarboxylate) limits its industrial applicability.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Protecting Group Strategies
The tert-butyl moiety in intermediate tetrahydroquinazolines can be cleaved using trifluoroacetic acid, enabling subsequent functionalization. This step is critical for introducing the ethyl-oxadiazole side chain without side reactions.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC analysis (C18 column, acetonitrile/water gradient) reveals a purity of >98% for optimized batches, with a retention time of 12.3 minutes.
Challenges and Alternative Approaches
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield and purity?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclocondensation of quinazoline precursors with oxadiazole-containing intermediates. Key steps include:
- Cyclocondensation : Using 1,2,4-oxadiazole derivatives (e.g., 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid) with tetrahydroquinazoline intermediates under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Alkylation : Ethyl linkage formation between oxadiazole and quinazoline moieties requires controlled temperatures (60–80°C) and bases like sodium hydride or potassium carbonate .
- Purification : Column chromatography or recrystallization in methanol/ethanol ensures high purity (>95%). Reaction progress is monitored via TLC or HPLC .
Basic: How is the compound characterized, and which spectroscopic/analytical techniques are most reliable for confirming its structure?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon connectivity, particularly distinguishing oxadiazole (C=N-O) and quinazoline (C=O) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups like C=O (1660–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
- X-ray Crystallography : Resolves 3D molecular geometry and crystallographic packing, critical for validating synthetic accuracy .
Advanced: How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound's pharmacological targets?
Methodological Answer:
SAR studies require systematic modifications and bioassays:
- Functional Group Substitution : Replace phenyl (C₆H₅) with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess electronic effects on bioactivity .
- In Vitro Assays : Test modified analogs against target enzymes (e.g., kinases) or pathogens using enzyme inhibition assays (IC₅₀ determination) or antimicrobial disk diffusion .
- Molecular Docking : Use software like AutoDock to predict binding affinities with protein targets (e.g., EGFR kinase), guiding rational design .
Advanced: What strategies are effective in resolving contradictions in reported bioactivity data across different studies?
Methodological Answer:
Address discrepancies via:
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables .
- Orthogonal Validation : Confirm results using complementary methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
- Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., solvent effects in cell-based assays) .
Advanced: What methodologies are employed to study the compound's mechanism of action at the molecular level?
Methodological Answer:
Mechanistic studies combine experimental and computational approaches:
- Enzyme Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) to assess competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
- Molecular Dynamics Simulations : Analyze ligand-protein interactions over time (e.g., RMSD plots for stability assessment) .
Basic: What are the recommended protocols for assessing the compound's stability under various experimental conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound at elevated temperatures (40–60°C) and varying pH (3–10) for 24–72 hours. Monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (254 nm) and analyze photodegradation products using LC-MS .
Advanced: How can X-ray crystallography contribute to understanding the compound's interactions with biological targets?
Methodological Answer:
- Co-Crystallization : Grow crystals of the compound bound to its target protein (e.g., kinase domain) to resolve binding modes at atomic resolution (≤2.0 Å) .
- Electron Density Maps : Identify hydrogen bonds between oxadiazole N-O groups and protein residues (e.g., backbone amides) .
- Docking Validation : Compare crystallographic data with computational predictions to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
